molecular formula C10H10FN3 B1389784 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile CAS No. 1228665-87-9

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

Cat. No.: B1389784
CAS No.: 1228665-87-9
M. Wt: 191.2 g/mol
InChI Key: JBPGNRHVOLTXAJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile is a chemical compound characterized by the presence of a fluorine atom, a pyrrolidinyl group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-fluoronicotinonitrile and pyrrolidine as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is heated to a specific temperature (e.g., 80-100°C) to facilitate the nucleophilic substitution reaction.

  • Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid.

  • Reduction: Reduction reactions can lead to the formation of 2-fluoro-6-(pyrrolidin-1-yl)pyridine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid

  • Reduction Products: 2-Fluoro-6-(pyrrolidin-1-yl)pyridine

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid

  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

  • 2-Fluoro-6-(pyrrolidin-1-yl)pyridine

Uniqueness: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile is unique due to its combination of fluorine, pyrrolidinyl, and nitrile groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-fluoro-6-pyrrolidin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-10-8(7-12)3-4-9(13-10)14-5-1-2-6-14/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPGNRHVOLTXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220753
Record name 3-Pyridinecarbonitrile, 2-fluoro-6-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-87-9
Record name 3-Pyridinecarbonitrile, 2-fluoro-6-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 2-fluoro-6-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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